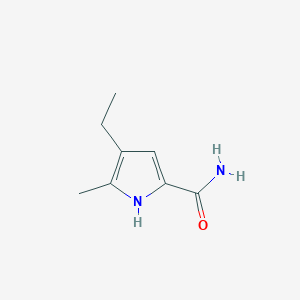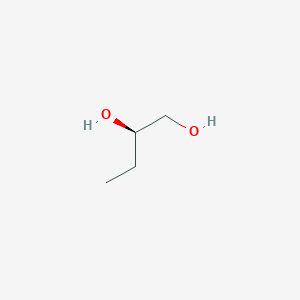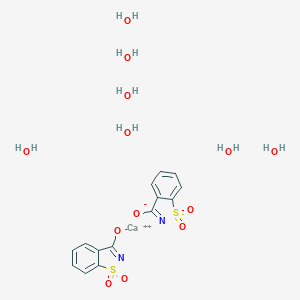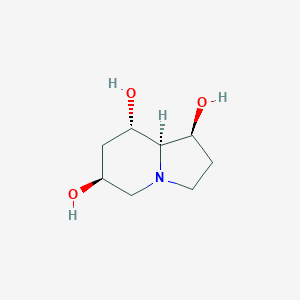
Histidylleucine
Vue d'ensemble
Description
Histidylleucine is a dipeptide composed of the amino acids histidine and leucine. It has been identified as a normal constituent of human urine, suggesting its role in metabolic processes . Histidine, one of the components of this compound, is an essential amino acid in humans and plays a critical role in protein synthesis, serving as an active site in enzymes like serine proteases . Leucine, the other component, is a branched-chain amino acid important for protein synthesis and metabolic regulation.
Synthesis Analysis
The synthesis of this compound-related peptides has been explored in various studies. For instance, L-Seryl-L-histidine and L-seryl-L-histidyl-L-leucine were synthesized using Sheehan’s dicyclohexylcarbodiimide method, which is a technique for peptide bond formation . Additionally, [Glycine-1-14C]hippuryl-L-histidyl-L-leucine was synthesized for use in the radiochemical assay of angiotensin converting enzyme, showcasing the application of this compound in biochemical assays .
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various chromatographic and spectroscopic methods. The peptide isolated from urine was found to be identical to synthetic material in comparisons using high-resolution ion-exchange chromatography and paper chromatography . Moreover, the structure of a related trifunctional cross-linking amino acid in collagen, which includes a histidine residue, was elucidated using nuclear magnetic resonance and mass spectrometry .
Chemical Reactions Analysis
This compound and its related compounds participate in various chemical reactions. For example, histidine can be converted to trans-urocanate by histidine ammonia lyase and further to cis-urocanate upon exposure to UV light, which has a protective role in the skin . Histidine is also a precursor to other biologically active compounds like carnosine and histamine, which are synthesized through enzymatic reactions involving histidine decarboxylase .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are inferred from the properties of its constituent amino acids. Histidine has a unique imidazole side chain that can participate in hydrogen bonding and metal ion coordination, which is crucial for its role in enzyme active sites . Leucine is hydrophobic, which influences the solubility and interaction of this compound with other molecules. The stability and formation of histidine-containing cross-links in collagen, such as histidinohydroxylysinonorleucine, contribute to the understanding of the physical properties of histidine-related peptides in biological tissues .
Applications De Recherche Scientifique
Études de liaison des métaux
L'histidylleucine, ainsi que d'autres dipeptides contenant de l'imidazole en N-terminal comme l'histidylglycine (His-Gly) et l'histidylsérine (His-Ser), sont utilisés dans des études relatives à la liaison de métaux tels que le cuivre, le nickel et le zinc . Ces études sont cruciales pour comprendre les interactions entre ces métaux et les molécules biologiques, ce qui peut avoir des implications significatives dans des domaines comme la biochimie et la médecine.
Digestion et catabolisme des protéines
L'this compound est un produit de dégradation incomplet de la digestion des protéines ou du catabolisme des protéines . Cela en fait un composé précieux pour étudier ces processus, qui sont fondamentaux pour comprendre comment les organismes décomposent et utilisent les protéines pour l'énergie et d'autres fonctions biologiques.
Métabolisme de l'angiotensine I
L'this compound est un métabolite de l'angiotensine I, une hormone peptidique qui provoque une vasoconstriction et une augmentation subséquente de la pression artérielle . L'étude du devenir métabolique de l'this compound peut fournir des informations sur la régulation de la pression artérielle et pourrait potentiellement conduire au développement de nouveaux traitements contre l'hypertension artérielle.
Essais de liaison des ligands
L'this compound est adapté à une utilisation dans des essais de liaison des ligands . Ces essais sont utilisés pour étudier les interactions entre un ligand et son récepteur, ce qui peut être utile dans les processus de découverte et de développement de médicaments.
Mécanisme D'action
Target of Action
Histidylleucine primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Pharmacokinetics
It is metabolized by enzymes like ACE and excreted through the kidneys .
Result of Action
The primary result of this compound’s action is the formation of angiotensin II from angiotensin I . This leads to vasoconstriction, or the narrowing of blood vessels, which subsequently increases blood pressure.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKFJORZBJVNF-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7763-65-7 | |
| Record name | L-Histidyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7763-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)







